molecular formula C12H16N2O2 B1616453 N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 22244-18-4

N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B1616453
CAS No.: 22244-18-4
M. Wt: 220.27 g/mol
InChI Key: MNXXJUKTNKKCCX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide are currently unknown. The compound is a pharmaceutical intermediate , which suggests it may be used in the synthesis of drugs that target specific proteins or receptors

Biochemical Pathways

The compound is part of the benzoxazine class , and benzoxazines have been found to be involved in various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For this compound, it is known to be sparingly soluble in water , which could influence its distribution and efficacy in a biological system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with propyl isocyanate, followed by cyclization to form the benzoxazine ring . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Comparison with Similar Compounds

Properties

IUPAC Name

N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-7-13-12(15)11-8-14-9-5-3-4-6-10(9)16-11/h3-6,11,14H,2,7-8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXXJUKTNKKCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CNC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274917
Record name N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22244-18-4
Record name N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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